3-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride
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Overview
Description
3-(Chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chloromethyl group attached to a cyclopropyl-substituted pyrazole ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride typically involves multiple steps. One common method starts with the preparation of 3-(chloromethyl)pyrazole, which is then cyclopropylated. The general steps are as follows:
Preparation of 3-(chloromethyl)pyrazole: This can be achieved by reacting pyrazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions.
Cyclopropylation: The 3-(chloromethyl)pyrazole is then reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopropyl group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form alcohols.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
3-(Chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The cyclopropyl group provides steric hindrance, enhancing the compound’s selectivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)pyridine hydrochloride
- 3-(Chloromethyl)pyrazole
- 4-(Chloromethyl)pyridine hydrochloride
Uniqueness
3-(Chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride is unique due to the presence of both a cyclopropyl group and a pyrazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research applications.
Biological Activity
3-(Chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride is a synthetic organic compound with significant potential in medicinal chemistry and agrochemical applications. Its unique structural features, including a pyrazole ring, a cyclopropyl group, and a chloromethyl substituent, contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₇H₈ClN₂·HCl
- Molecular Weight : 193.07 g/mol
- Structural Features :
- Pyrazole ring: A five-membered heterocyclic structure containing two nitrogen atoms.
- Cyclopropyl group: Contributes to the compound's reactivity and binding affinity.
- Chloromethyl substituent: Enhances electrophilic properties, facilitating interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, resulting in the inhibition or modulation of their activity. This mechanism is crucial for understanding its potential therapeutic effects.
Enzyme Inhibition
The compound has been studied for its role in enzyme inhibition, particularly in the context of protein-ligand interactions. It has shown promise in inhibiting various protein kinases, which are critical in signaling pathways related to cancer and other diseases. Research indicates that derivatives of pyrazole compounds can exhibit potent inhibitory effects on targets like c-Met protein kinase, which is implicated in tumor progression and metastasis .
Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives possess antimicrobial properties. While specific data on this compound is limited, related pyrazole compounds have shown effectiveness against a range of bacteria and fungi. For instance, certain pyrazole derivatives were tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, revealing significant antibacterial activity .
Applications in Medicinal Chemistry
This compound serves as a valuable building block for synthesizing novel pharmaceuticals targeting various diseases. Its structural characteristics allow for modifications that can enhance biological activity and specificity.
Case Studies
- Inhibition of c-Met Kinase : Research has highlighted the potential of pyrazole derivatives in inhibiting c-Met kinase, a target for cancer therapies. Compounds with similar structures have been evaluated in preclinical studies, showing promising results in inhibiting tumor growth .
- Antibacterial Activity : Various derivatives have been synthesized and tested for their antibacterial properties. One study reported that certain pyrazole compounds exhibited MIC values comparable to standard antibiotics against resistant strains .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride | Methyl group instead of cyclopropyl | Different reactivity patterns |
5-(Chloromethyl)-1H-pyrazole | Lacks cyclopropyl; different substitution pattern | Varies in biological activity |
3-Cyclopropyl-1H-pyrazole | No chloromethyl group; simpler structure | Less reactive compared to chlorinated derivatives |
The unique combination of the chloromethyl and cyclopropyl groups in this compound may enhance its reactivity and specificity compared to similar compounds, leading to novel derivatives with tailored properties for specific pharmaceutical applications .
Properties
CAS No. |
2866317-25-9 |
---|---|
Molecular Formula |
C7H10Cl2N2 |
Molecular Weight |
193.07 g/mol |
IUPAC Name |
3-(chloromethyl)-1-cyclopropylpyrazole;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c8-5-6-3-4-10(9-6)7-1-2-7;/h3-4,7H,1-2,5H2;1H |
InChI Key |
BHTCALRDAVOVPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CC(=N2)CCl.Cl |
Origin of Product |
United States |
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